5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine

Kv1.5 IKur Atrial Fibrillation

5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine (compound 13k; also referred to as compound 1 in follow-up studies) is a synthetic phenylquinazoline small molecule developed by Bristol-Myers Squibb as a potent and ion channel-selective inhibitor of the Kv1.5 voltage-gated potassium channel, which mediates the cardiac ultra-rapid delayed-rectifier current IKur. The compound was identified through systematic optimization of the C2, C4, and C5 positions of the quinazoline core, with the C5 phenyl group being essential for Kv1.5 potency and the C2 pyrimidine and C4 aminomethylpyridine substituents conferring selectivity against hERG, Na, and Ca channels.

Molecular Formula C24H18N6
Molecular Weight 390.4 g/mol
Cat. No. B13982108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine
Molecular FormulaC24H18N6
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5
InChIInChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30)
InChIKeyUVJHJIXYGIZLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine: A Potent and Selective IKur (Kv1.5) Inhibitor for Atrial Fibrillation Research


5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine (compound 13k; also referred to as compound 1 in follow-up studies) is a synthetic phenylquinazoline small molecule developed by Bristol-Myers Squibb as a potent and ion channel-selective inhibitor of the Kv1.5 voltage-gated potassium channel, which mediates the cardiac ultra-rapid delayed-rectifier current IKur [1]. The compound was identified through systematic optimization of the C2, C4, and C5 positions of the quinazoline core, with the C5 phenyl group being essential for Kv1.5 potency and the C2 pyrimidine and C4 aminomethylpyridine substituents conferring selectivity against hERG, Na, and Ca channels [1][2]. Compound 13k served as the key lead compound from which the clinical candidate BMS-919373 (compound 25) was subsequently derived through further optimization to reduce brain penetration [2].

Why In-Class Kv1.5 Inhibitors Cannot Substitute for 5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine in Atrial Fibrillation Research


Generic substitution within the phenylquinazoline IKur inhibitor class is precluded by exceptionally narrow structure-activity relationships (SAR) at multiple positions on the quinazoline core. The C5 phenyl group is obligatory for Kv1.5 potency—regioisomers 6b, 6c, and 6d with phenyl at C6, C7, or C8 were inactive [1]. The C2 pyrimidine substituent represents a finely balanced optimization: close structural analogs 13l and 13m lose both Kv1.5 potency and hERG selectivity with minor substitution changes, while compound 13f loses metabolic stability entirely (7% remaining at 10 min in rat microsomes vs 58% for 13k) [1]. Even the clinical successor BMS-919373 (compound 25), which incorporates a C2 pyridine-3-sulfonamide to reduce brain penetration, represents a different molecular entity with altered physicochemical and pharmacokinetic properties [2]. Consequently, 13k occupies a distinct and irreplaceable position as the pivotal lead compound linking the initial phenylquinazoline hit (6a) to the clinical candidate—a reference standard essential for benchmarking both predecessor and successor compounds in the series [1][2].

Quantitative Differentiation Evidence for 5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine: Head-to-Head and Cross-Study Comparisons


Kv1.5 Inhibition Potency: 26-Fold Advantage Over the Standard-of-Care Antiarrhythmic Dronedarone

Compound 13k inhibits the Kv1.5 potassium channel with an IC50 of 90 nM, representing a 26-fold improvement in target potency compared to the clinically approved multichannel antiarrhythmic dronedarone, which blocks Kv1.5 with an IC50 of 2,370 nM [1][2]. This potency differential is critical because dronedarone's weaker Kv1.5 activity necessitates higher plasma concentrations that engage multiple off-target ion channels (hERG, Na, Ca), contributing to its known adverse effect profile [1]. In contrast, 13k's nanomolar Kv1.5 potency enables therapeutic IKur blockade at concentrations that preserve selectivity against ventricular ion channels, a design principle validated by the compound's robust in vivo efficacy at low plasma exposures (2.7 µM in rabbit AERP model) [1].

Kv1.5 IKur Atrial Fibrillation

Atrial ERP Efficacy in Rabbit Pharmacodynamic Model: 2.4-Fold Superiority Over Lead Compound 6a at 3.4-Fold Lower Plasma Exposure

In the anesthetized rabbit atrial effective refractory period (AERP) model—a direct ex vivo measure of atrial antiarrhythmic efficacy—compound 13k produced a 21.4 ± 2.8% increase in AERP at 3 mg/kg i.v. infusion over 30 min at a plasma exposure of only 2.7 ± 1.5 µM [1]. In a direct head-to-head comparison under identical experimental conditions, the predecessor lead compound 6a (C5 phenyl quinazoline without C2 pyrimidine) achieved only a 9.0 ± 2.4% AERP increase at the same 3 mg/kg dose despite a 3.4-fold higher plasma exposure of 9.1 ± 1.1 µM [1]. Importantly, 13k achieved this robust atrial ERP prolongation without significant effect on ventricular ERP, QTc interval (ΔQTc cf, 13 ± 4.2 ms), or blood pressure, confirming atrial-selective pharmacodynamic action [1].

Atrial Effective Refractory Period AERP Pharmacodynamics

Metabolic Stability and CYP Inhibition Liability: 8-Fold Advantage Over the Closest hERG-Selective Analog 13f

Among the C2 heterocycle analogs synthesized, compound 13f was the only compound besides 13k with favorable hERG selectivity among compounds 13a–13m [1]. However, 13f exhibited critically poor metabolic stability with only 7% remaining after 10 min in rat liver microsomes and 22% remaining in mouse microsomes, and was a potent inhibitor of CYP2C9 (IC50 = 1 µM) and CYP2C19 (IC50 = 1 µM) [1]. In contrast, 13k demonstrated 58% remaining at 10 min in rat microsomes and 75% remaining in mouse microsomes—an 8.3-fold improvement in rat metabolic stability—with substantially reduced CYP inhibition liability (CYP2C9 IC50 = 4 µM; CYP2C19 IC50 = 3 µM) [1]. This combination of retained hERG selectivity, acceptable metabolic stability, and manageable CYP profile was unique among the C2 heterocycle series and was the basis for selecting 13k as the lead compound for further in vivo evaluation.

Metabolic Stability CYP Inhibition Drug-Drug Interaction

hERG Selectivity Window: 21-Fold Separation Between Kv1.5 Inhibition and hERG Blockade

Compound 13k exhibits a hERG IC50 of approximately 1.9 µM against a Kv1.5 IC50 of 90 nM, yielding a 21-fold selectivity window [1]. This selectivity margin is therapeutically meaningful because hERG (IKr) blockade is the primary mechanism underlying drug-induced QT prolongation and torsades de pointes, the most common cause of drug withdrawal due to cardiovascular safety [1]. In contrast, the approved antiarrhythmic dronedarone inhibits hERG with an IC50 of 9.2 µM but also blocks Kv1.5 with only 2.37 µM potency—representing a mere 3.9-fold window that contributes to its clinical ventricular proarrhythmic potential [2]. The predecessor compound 6a achieved hERG flux IC50 > 80 µM (an excellent ~1,140-fold window vs its Kv1.5 IC50 of 70 nM), but this advantage was offset by substantially weaker in vivo atrial ERP efficacy, as demonstrated in the rabbit AERP model (9% vs 21.4% AERP increase) [1]. Thus, 13k represents the optimal balance point in the series between Kv1.5 potency, hERG selectivity, and PD efficacy.

hERG Cardiotoxicity Selectivity

Kinase Selectivity: Devoid of Kinase Activity Despite the Quinazoline Scaffold's Kinase-Privileged Structure

The quinazoline chemotype is extensively represented in kinase inhibitor literature, with substituents typically required at the C6 and C7 positions for kinase activity [1]. Compound 13k, bearing a C5 phenyl group and lacking C6/C7 substituents, was profiled against an in-house kinase panel and found to be devoid of kinase activity for all kinases tested [1]. This absence of kinase engagement is a critical differentiator: many quinazoline-based compounds (e.g., erlotinib, gefitinib, lapatinib) derive their therapeutic and toxic effects from kinase inhibition, whereas 13k's ion channel mechanism with clean kinase counter-screening makes it suitable for IKur-focused research without confounding kinase-mediated cellular effects.

Kinase Selectivity Quinazoline Off-target Profiling

Brain Penetration Profile: High B/P Ratio of 2.8 Defining 13k as the Benchmark for CNS-Penetrant IKur Tool Compound

Pharmacokinetic characterization revealed that compound 13k exhibits a high brain-to-plasma (B/P) ratio of 2.8 (3 mg/kg i.v. 5 min infusion: Cplasma 3.1 ± 0.3 µM, brain exposure 8.8 ± 1.6 µM; 10 mg/kg: Cplasma 7.7 µM, brain exposure 25 µM) [1]. While this high brain penetration was considered a liability for atrial fibrillation therapy (prompting the development of BMS-919373 with reduced CNS exposure), it precisely defines 13k's unique procurement value as a research tool [2]. The clinical successor BMS-919373 (compound 25, Kv1.5 IC50 46–50 nM, hERG IC50 1.9 µM) was specifically engineered with a C2 pyridine-3-sulfonamide to reduce brain penetration while maintaining the overall IKur blocking profile, but its B/P ratio and CNS PK parameters are not publicly disclosed in detail [2]. Consequently, 13k is the only compound in this chemical series with well-characterized brain penetration data, making it the reference standard for studies investigating CNS IKur pharmacology, off-target CNS effects, or blood-brain barrier penetration SAR within quinazoline-based ion channel modulators.

Brain Penetration Blood-Brain Barrier CNS Exposure

Optimal Research and Industrial Application Scenarios for 5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine


Atrial Fibrillation Drug Discovery: Reference Standard for IKur-Dependent Atrial ERP Prolongation Assays

Compound 13k's validated rabbit AERP efficacy (21.4% increase at 3 mg/kg) with documented plasma exposure (2.7 µM) and atrial selectivity (no ventricular ERP/QTc effect) [1] makes it the ideal positive control for in vivo atrial ERP assays in rabbit or rat models. Researchers investigating novel IKur inhibitors can benchmark their compounds against 13k's well-characterized PD profile at multiple dose levels (3 and 10 mg/kg), enabling quantitative comparison of atrial ERP efficacy, plasma exposure requirements, and atrial-ventricular selectivity.

Ion Channel Selectivity Profiling: hERG Safety Margin Benchmarking in Kv1.5 Drug Development Programs

With its 21-fold hERG selectivity window (Kv1.5 IC50 90 nM; hERG IC50 ≈1.9 µM) [1], 13k serves as a calibrated reference compound for ion channel selectivity panels. Its selectivity profile against hERG, Na, and Ca channels [2] is quantitatively characterized, allowing cardiac safety pharmacologists to establish acceptable selectivity thresholds for Kv1.5-targeting candidates and to validate assay conditions across different electrophysiology platforms.

CNS IKur Pharmacology: Tool Compound with Documented Brain Penetration for Neuroscience Applications

13k is the only phenylquinazoline IKur inhibitor with publicly reported brain penetration data (B/P ratio 2.8; brain exposure 8.8–25 µM across dose levels) [1]. This makes it uniquely suited for ex vivo and in vivo studies investigating the role of Kv1.5 channels in CNS function, including neuronal excitability studies, seizure models (noting that no seizures were observed at 10 mg/kg in rats [1]), and evaluation of potential CNS-mediated side effects of IKur-targeted therapies.

Chemical Optimization and SAR Studies: Key Intermediate Between Hit Compound 6a and Clinical Candidate BMS-919373

13k occupies a pivotal position in the phenylquinazoline optimization trajectory, bridging the initial hit 6a (Kv1.5 IC50 70 nM, AERP increase 9%, no C2 heterocycle) and the clinical candidate BMS-919373 (Kv1.5 IC50 46–50 nM, reduced brain penetration) [1][2]. Medicinal chemistry teams can use 13k as a reference to evaluate C2-position SAR strategies, validate the pyrimidine-to-sulfonamide substitution concept, and assess how modifications to the C2 heterocycle impact the balance of Kv1.5 potency, hERG selectivity, metabolic stability, CYP liability, and CNS distribution.

Quote Request

Request a Quote for 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.